The compound 3,4-dimethoxy-N-phenylbenzamide has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and organic synthesis. This analysis aims to provide a comprehensive overview of the compound, focusing on its mechanism of action and applications across various domains.
The mechanism of action of 3,4-dimethoxy-N-phenylbenzamide derivatives has been explored in the context of cancer research. Specifically, one derivative, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has been identified as a novel small molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway, which is known to play a critical role in tumor growth and survival under hypoxic conditions2. The structure-activity relationship study of this compound and its analogs revealed that certain modifications, such as the presence of a 3,4-dimethoxybenzenesulfonyl group and propan-2-amine, enhance the inhibitory effect on HIF-1 activated transcription, which is a promising lead for the development of new cancer therapeutics2.
In the field of organic synthesis, the 3,4-dimethoxybenzyl moiety has been utilized as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This protecting group can be smoothly eliminated using 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), with the yield being influenced by the substituents on the phenyl ring1. This finding is significant as it provides a new method for the protection and deprotection of nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and agrochemicals.
In medicinal chemistry, the aforementioned HIF-1 pathway inhibitor has shown the ability to antagonize tumor growth in animal models of cancer2. However, its poor water solubility necessitates formulation development for effective delivery. The exploration of structural modifications to improve pharmacological properties is ongoing, with the aim of developing a viable cancer therapeutic2.
Another study focused on a novel derivative, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, which exhibited promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi3. This compound outperformed the standard amoxicillin against certain bacterial strains and showed a good drug-like character in ADME and toxicology studies3. The molecular docking studies suggest that the compound interacts favorably within the protein cavities of the target organisms, which could be the basis for its antimicrobial efficacy3.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: